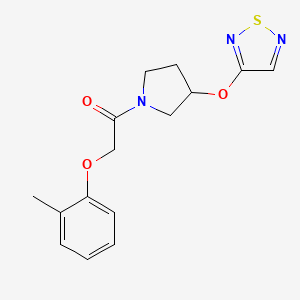

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one

Descripción general

Descripción

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and an o-tolyloxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or other sulfur-containing reagents.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

Incorporation of the o-Tolyloxy Group: The o-tolyloxy group can be attached through etherification reactions, often involving the reaction of an o-tolyl alcohol with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Chiral Auxiliary Approach

The use of chiral auxiliaries allows precise stereochemical control during synthesis. This method has been successfully adapted for similar thiadiazole-containing compounds, where the auxiliary is attached to the starting material to direct the reaction pathway.

Cyclization Under Neutral Conditions

Neutral conditions (e.g., using EDCI) enable cyclization via a two-step process:

-

Hydrogen sulfide transfer from the precursor to EDCI.

-

Cyclization of the resulting diimide to form the oxadiazole ring. Calculations indicate this pathway has a low activation energy (7.92 kcal/mol), ensuring efficient product formation .

| Synthesis Method | Key Features | Advantages |

|---|---|---|

| Transaminase-mediated | Enzymatic catalysis, high enantioselectivity | Efficient, scalable |

| Chiral auxiliary | Stereochemical control | High purity, reduced side products |

| Neutral cyclization (EDCI) | Two-step process, low activation energy | Mild conditions, high yield |

Reaction Mechanisms

The compound’s reactivity is influenced by its thiadiazole and ether functionalities. Key mechanisms include:

Acidic/Basic Hydrolysis

The ether linkage in the molecule is susceptible to hydrolysis under acidic or basic conditions , leading to cleavage of the oxygen bridge. For example:

-

Acidic hydrolysis : Protonation of the ether oxygen facilitates nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of the pyrrolidine nitrogen may activate the ether for cleavage.

Nucleophilic Substitution

Thiadiazole rings can act as leaving groups under specific conditions. For instance, substitution reactions at the thiadiazole position may occur via:

-

Electrophilic activation : Generation of a leaving group (e.g., via oxidation).

-

Nucleophilic attack : Replacement by an incoming nucleophile (e.g., amines, alcohols).

Oxidation of Thiadiazole

The thiadiazole ring is prone to oxidation, potentially forming disulfide bonds or other oxidized derivatives. This reactivity is critical for designing downstream functionalization steps.

Chemical Reactivity and Functional Groups

The compound’s structural features dictate its reactivity:

Thiadiazole Ring

-

Electrophilic nature : The ring can participate in cycloaddition reactions (e.g., Diels-Alder) or act as a leaving group.

-

Coordination chemistry : Potential for metal binding due to sulfur and nitrogen atoms.

Ether Linkage

-

Stability : Resistant to mild conditions but cleaves under strong acids/bases.

-

Reactivity : Can undergo alkylation or acylation depending on the solvent system.

Pyrrolidine Group

-

Basicity : The nitrogen in pyrrolidine may act as a nucleophile or participate in hydrogen bonding.

-

Stability : Less reactive than the thiadiazole but contributes to the molecule’s lipophilicity.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties, often targeting bacterial enzymes or membranes.

Anti-Inflammatory Effects

The molecule’s ability to modulate inflammatory pathways (e.g., via thiadiazole-mediated interactions) aligns with research into anti-inflammatory agents.

Cancer Therapy

Structural similarities to known anticancer thiadiazoles suggest potential for inhibiting kinase or enzyme targets.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is used as a building block for synthesizing other complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to introduce new functional groups or modified through reduction reactions to yield simpler derivatives. Substitution reactions can lead to the creation of diverse derivatives with varying chemical properties.

Biology

Biologically, this compound has shown significant potential in influencing various biochemical pathways. Studies indicate that it can bind to specific enzymes or receptors, making it a candidate for drug development aimed at treating diseases at the molecular level. Its ability to modulate biological activities suggests applications in pharmacology and biochemistry.

Medicine

In the medical field, this compound is being investigated for its therapeutic properties. Preliminary research indicates that it may possess antimicrobial activity against bacteria and fungi. Additionally, its structural characteristics suggest potential anticancer properties, as compounds with similar structures have demonstrated efficacy against various cancer cell lines. The compound's interactions with biological targets could lead to the development of new medications for chronic diseases and infections.

Industry

From an industrial perspective, this compound may serve as a precursor in the synthesis of specialty chemicals and materials. Its unique structure allows it to be utilized in developing polymers or other chemical products that require specific functional groups for enhanced performance.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of thiadiazole rings is particularly noteworthy due to their established antimicrobial activity .

Anticancer Potential

Several studies have explored the anticancer potential of thiadiazole-containing compounds. For example, research indicates that compounds structurally related to this compound exhibit antiproliferative effects against human cancer cell lines . This suggests that further exploration into its mechanism of action could yield promising results for cancer therapeutics.

Neuroprotective Effects

Emerging studies suggest that thiadiazole derivatives may possess neuroprotective properties by modulating neuroinflammatory responses and oxidative stress . This opens avenues for research into treatments for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-(1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethan-1-one: A similar compound with a different substitution pattern on the aromatic ring.

1-(3-(1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethan-1-one: Another analog with a different position of the tolyloxy group.

Uniqueness

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.

Actividad Biológica

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyrrolidine ring linked to a thiadiazole moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 290.34 g/mol. The compound's structure can be described as follows:

| Component | Structure Description |

|---|---|

| Thiadiazole Moiety | A five-membered ring containing two nitrogen atoms and three carbon atoms. |

| Pyrrolidine Ring | A five-membered ring with one nitrogen atom. |

| Tolyloxy Group | An aromatic ether group that enhances lipophilicity and biological interactions. |

Biological Activity Overview

Research into the biological activity of similar thiadiazole-containing compounds suggests potential applications in various therapeutic areas, including:

- Antitumor Activity : Compounds with thiadiazole structures have shown promise in inhibiting cancer cell growth, particularly against breast cancer and other malignancies. For instance, studies on related pyrazole derivatives indicate significant cytotoxic effects against cancer cell lines, suggesting that similar mechanisms may be applicable to our compound of interest .

- Antimicrobial Properties : Thiadiazole derivatives are often explored for their antibacterial and antifungal activities. The presence of the pyrrolidine ring may enhance these effects by improving the compound's ability to penetrate microbial membranes .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in cancer proliferation or microbial resistance.

- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased rates of cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiadiazole derivatives:

-

Cytotoxicity Studies :

- A study on thiadiazole derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-231 cell lines, with IC50 values indicating potent activity .

- Another study evaluated the synergistic effects of thiadiazole-based compounds combined with established chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines.

- Antimicrobial Efficacy :

Propiedades

IUPAC Name |

2-(2-methylphenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11-4-2-3-5-13(11)20-10-15(19)18-7-6-12(9-18)21-14-8-16-22-17-14/h2-5,8,12H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGGPZMXLWYNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.